molecular formula C14H8ClNO2 B6396569 MFCD18319135 CAS No. 1261979-66-1

MFCD18319135

Cat. No.: B6396569
CAS No.: 1261979-66-1
M. Wt: 257.67 g/mol
InChI Key: UINNMSRRWZPKEN-UHFFFAOYSA-N
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Description

The compound MFCD18319135 is a chemical substance identified by its MDL number. Typically, MDL numbers correspond to entries in chemical databases that detail molecular formulas, synthesis pathways, and physical-chemical properties. For instance, similar MDL identifiers (e.g., MFCD11044885 in and MFCD00039227 in ) represent halogenated aromatic compounds, such as chlorinated triazines or trifluoromethyl-substituted ketones . Without explicit data for this compound, this article will outline a general framework for comparing chemical compounds, leveraging methodologies from the provided evidence.

Properties

IUPAC Name

2-chloro-6-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-12-6-2-5-11(13(12)14(17)18)10-4-1-3-9(7-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINNMSRRWZPKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688797
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-66-1
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-3′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261979-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319135 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound. The preparation method is designed to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: MFCD18319135 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts, which help in achieving the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

MFCD18319135 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its potential therapeutic properties. Additionally, it has applications in the industry, where it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18319135 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Framework for Comparative Analysis

Comparative studies of chemical compounds typically evaluate:

  • Structural features (e.g., functional groups, substituents).
  • Physical-chemical properties (e.g., solubility, boiling point, logP).
  • Synthetic routes (e.g., reagents, catalysts, yields).
  • Biological/industrial relevance (e.g., bioactivity, applications).

Below is a hypothetical comparison template based on and , which discuss compounds with structural and functional similarities.

Hypothetical Comparison Table

The following table illustrates how MFCD18319135 might compare to structurally analogous compounds, assuming it shares characteristics with halogenated or fluorinated aromatics (common in and ):

Property This compound CAS 918538-05-3 () CAS 1533-03-5 ()
Molecular Formula C₆H₃Cl₂N₃* C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188* 188.01 202.17
Key Functional Groups Chloro, triazine Chloro, triazine Trifluoromethyl, ketone
Boiling Point N/A Not reported 210–215°C
Solubility N/A 0.687 mg/mL (DMF) 0.55 mg/mL (methanol)
Synthetic Catalyst N/A KI, DMF A-FGO catalyst
Bioactivity N/A PAINS alerts (potential toxicity) Leadlikeness: 0.79

*Hypothetical values inferred from .

Key Findings from Similar Compounds

  • Structural Analogues: CAS 918538-05-3 (): A chlorinated triazine with moderate solubility in polar solvents like DMF. Its synthesis uses iodides and amines, yielding biologically active compounds that may require toxicity screening (PAINS alerts) . CAS 1533-03-5 (): A trifluoromethyl ketone synthesized via green chemistry methods (A-FGO catalyst).
  • Functional Analogues :

    • CAS 1761-61-1 (): A brominated aromatic acid with high solubility (0.687 mg/mL) and applications in pharmaceutical intermediates. Its synthesis emphasizes recyclable catalysts and mild conditions .

Methodological Insights

  • Synthesis Optimization : highlights the use of A-FGO catalysts for eco-friendly synthesis, achieving 98% yields under mild conditions. This approach could be adapted for this compound if it requires similar reactivity .
  • Toxicity Screening : emphasizes evaluating PAINS (Pan-Assay Interference Compounds) alerts to avoid false positives in drug discovery. This is critical for triazine derivatives like this compound .
  • Property Prediction : Tools like ESOL solubility models () and bioavailability scores () enable rapid comparison of physicochemical and pharmacokinetic profiles .

Limitations and Recommendations

The absence of direct data on this compound in the provided evidence limits the accuracy of this analysis. To address this:

Consult specialized databases (e.g., PubChem, Reaxys) for MDL-specific data.

Perform experimental characterization (e.g., NMR, HPLC) following protocols in .

Use computational tools (e.g., QSAR, molecular docking) to predict bioactivity, as suggested in .

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